An In-Depth Technical Guide to Fluorinated Pyridinyl-Aniline Derivatives: A Focus on 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline Analogs
An In-Depth Technical Guide to Fluorinated Pyridinyl-Aniline Derivatives: A Focus on 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline Analogs
Introduction: The Strategic Role of Fluorination in Advanced Chemical Synthesis
The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The -OCF3 group, in particular, is highly sought after for its ability to significantly modulate a molecule's physicochemical and biological properties.[1][3] It can enhance metabolic stability, increase lipophilicity, and alter electronic properties, all of which are critical parameters in drug design and the development of advanced materials.[4][5] When combined with a nitrogen-containing heterocycle like pyridine, the resulting scaffold, a pyridinyl-trifluoromethoxyaniline, presents a versatile platform for creating novel compounds with potentially enhanced biological activity and tailored physical characteristics.[6][7][8]
This guide will provide a detailed exploration of the chemical properties, synthesis, reactivity, and potential applications of compounds analogous to 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline, equipping researchers with the foundational knowledge to effectively utilize this important class of molecules.
Part 1: Physicochemical and Spectroscopic Properties
The properties of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline can be inferred from related structures. The trifluoromethoxy group is a strong electron-withdrawing group, which will influence the electron density of the aniline ring and the basicity of the amine. The pyridine ring introduces a basic nitrogen atom and potential for hydrogen bonding.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C12H9F3N2O | Based on structure |
| Molecular Weight | 254.21 g/mol | Based on structure |
| Appearance | Likely a solid at room temperature | Analogy to similar aromatic compounds[9][10] |
| Solubility | Expected to have good solubility in organic solvents | The trifluoromethoxy group enhances solubility in organic solvents[2][4] |
| pKa | The aniline nitrogen will be less basic due to the electron-withdrawing trifluoromethoxy and pyridine groups. The pyridine nitrogen will have a pKa typical for pyridines. |
Spectroscopic Profile
Spectroscopic analysis is essential for the characterization of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline. Below is a predicted spectroscopic profile based on known data for similar compounds.[11][12][13][14][15]
| Spectroscopy | Key Predicted Features |
| ¹H NMR | Aromatic protons on both the aniline and pyridine rings will show characteristic shifts and coupling patterns. The NH2 protons will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will have distinct chemical shifts. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | A singlet corresponding to the -OCF3 group is expected. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine, C-F stretching of the trifluoromethoxy group, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns. |
Part 2: Synthesis and Reactivity
The synthesis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline would likely involve a cross-coupling reaction as a key step. The reactivity of the molecule will be dictated by the interplay of the functional groups.
Proposed Synthetic Workflow
A plausible synthetic route would involve the Suzuki or a similar cross-coupling reaction between a trifluoromethoxylated aniline boronic acid derivative and a halogenated pyridine.
Caption: Proposed synthetic workflow for 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline.
Reactivity Insights
-
Aniline Moiety: The primary amine is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The electron-withdrawing nature of the trifluoromethoxy group will decrease its reactivity compared to aniline.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in electrophilic aromatic substitution, although it is generally less reactive than benzene.
-
Trifluoromethoxy Group: This group is generally stable to many reaction conditions. Its strong electron-withdrawing nature deactivates the aniline ring towards electrophilic substitution.
Part 3: Applications in Research and Development
While specific applications for 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline are not documented, its structural motifs are prevalent in several areas of research and development.
Pharmaceutical and Agrochemical Research
The trifluoromethoxy aniline scaffold is a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[2][4] The trifluoromethoxy group can improve a drug candidate's metabolic stability and cell permeability, leading to enhanced bioavailability.[2] The pyridine moiety is also a common feature in bioactive molecules and can participate in key binding interactions with biological targets.[6][7][8][16] Aniline derivatives are used in the synthesis of anticancer and antitumor agents.[17]
Material Science
Trifluoromethoxy-substituted aromatic compounds are utilized in the development of advanced polymers and liquid crystals.[4][17] The unique electronic properties conferred by the trifluoromethoxy group can be harnessed to create materials with desirable optical or electronic properties.
Part 4: Safety, Handling, and Experimental Protocols
As a research chemical, 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline should be handled with care, following standard laboratory safety procedures. The safety information for analogous compounds provides a good basis for its handling.[18][19][20][21][22]
Safety and Handling Workflow
Caption: Key safety and handling precautions.
Experimental Protocol: Suzuki Coupling for the Synthesis of a 5-Aryl-2-(trifluoromethoxy)aniline Derivative
This protocol is a representative example of a Suzuki coupling reaction that could be adapted for the synthesis of the target molecule.
Materials:
-
5-Bromo-2-(trifluoromethoxy)aniline
-
Pyridine-4-boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-(trifluoromethoxy)aniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask, followed by the palladium catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Conclusion
While direct experimental data for 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline is scarce, a comprehensive understanding of its likely chemical properties, reactivity, and potential applications can be derived from the extensive literature on analogous fluorinated and pyridinylated aniline derivatives. This guide provides a foundational framework for researchers to approach the synthesis, handling, and utilization of this and similar molecules in their scientific endeavors. The strategic combination of the trifluoromethoxy group and the pyridine ring within an aniline scaffold continues to be a promising strategy for the development of novel and functional chemical entities.
References
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Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (108), 53789. [Link]
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Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]
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Ferreira, B. R., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 244. [Link]
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Luo, Y., et al. (n.d.). Application of the pyridine‐to‐aniline transformation. ResearchGate. [Link]
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Yoshikawa, N., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-145. [Link]
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Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7538. [Link]
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Lei, T., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 285, 117173. [Link]
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De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines as tyrosinase inhibitors. Arkivoc, 2022(2), 156-166. [Link]
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Hamzah, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Data in Brief, 60, 111591. [Link]
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